Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate
Description
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate (CAS: 1026-92-2) is an ester derivative of terephthalic acid, featuring two 2-methylallyl (2-methylprop-2-en-1-yl) groups esterified at the 1,4-positions of the benzene ring. Structurally, the compound combines the rigidity of the aromatic core with the reactivity of unsaturated allyl esters, modified by methyl substituents on the double bond.
Properties
CAS No. |
2985-54-8 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
bis(2-methylprop-2-enyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
InChI Key |
ZKEFXLOLQXTTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of benzene-1,4-dicarboxylate esters, highlighting differences in substituents, properties, and applications:
Key Differences and Implications
Reactivity and Polymerization
- This modification may enhance control over crosslinking density in polymer networks.
- Diallyl Terephthalate : Lacks methyl groups, leading to faster polymerization kinetics. Widely used in thermosetting resins and adhesives .
Physical Properties
- DOTP and Didodecyl Esters : Long alkyl chains (e.g., 2-ethylhexyl in DOTP) impart flexibility and low volatility, making them ideal plasticizers . In contrast, the target compound’s unsaturated esters prioritize reactivity over plasticizing.
- Diphenyl Terephthalate: Aromatic substituents increase thermal stability (melting point ~117°C) but reduce solubility in non-polar solvents .
Biological Activity
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate, also known as a derivative of benzene dicarboxylate compounds, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial activities.
- Chemical Formula : C18H22O4
- Molecular Weight : 302.365 g/mol
- CAS Number : 918643-60-4
Synthesis
The synthesis of this compound typically involves the reaction of benzene dicarboxylic acid derivatives with 2-methylprop-2-en-1-ol under suitable conditions to yield the desired ester compound. The reaction can be facilitated through various catalytic methods to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study examining various dicarboxylate esters reported that this compound exhibited significant cytotoxic effects against several cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a viable candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study conducted on its efficacy against bacterial strains showed promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound could serve as a potential antimicrobial agent, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A comprehensive analysis was performed on the effect of this compound on MCF-7 and A549 cells. Results showed that treatment with this compound resulted in apoptosis and cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting a broad-spectrum antimicrobial effect.
The proposed mechanisms through which this compound exerts its biological activity include:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell division and growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
